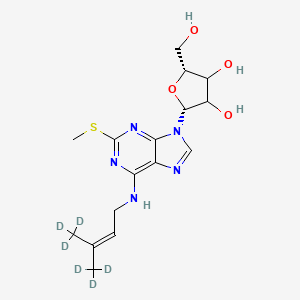

2-Methylthio-N6-isopentenyladenosine-d6

Description

Significance of Post-transcriptional RNA Modifications in Biological Regulation

Following the transcription of genetic information from DNA to a primary RNA transcript, the RNA molecule undergoes a series of chemical alterations collectively known as post-transcriptional modifications. wikipedia.org These modifications are critical for the generation of a mature, functional RNA molecule. wikipedia.org The process encompasses several major steps, including the addition of a 5' cap, the attachment of a 3' polyadenylated tail, and RNA splicing to remove non-coding intron sequences. wikipedia.orgkhanacademy.org

Beyond these processing steps, RNA molecules can be decorated with over 100 distinct chemical moieties. nih.govresearchgate.net These modifications, which include phosphorylation and acetylation, can influence the RNA's structure, stability, and its interaction with RNA-binding proteins, thereby playing a crucial role in regulating gene expression. nih.govwisdomlib.org The dynamic and often reversible nature of these modifications has given rise to the concept of the "epitranscriptome," a layer of chemical information on RNA that controls protein synthesis and other cellular processes. researchgate.net These modifications are not static; their levels and distribution can change in response to cellular signals and environmental stresses, highlighting their importance in cellular adaptation and response. nih.gov

Overview of Adenosine (B11128) Modifications in Transfer RNA (tRNA)

Transfer RNA (tRNA) molecules, which act as the physical link between the messenger RNA (mRNA) sequence and the amino acid sequence of proteins, are particularly rich in post-transcriptional modifications. nih.govtandfonline.com On average, a human tRNA contains about 13 modifications, representing a significant portion of its structure. nih.gov These modifications are vital for ensuring the accuracy and efficiency of translation and for maintaining the proper three-dimensional structure of the tRNA molecule. tandfonline.comacs.org

Adenosine (A), one of the four canonical bases in RNA, is a frequent target for modification in tRNA. These modifications are diverse and play specific roles in tRNA function. For instance, N1-methyladenosine (m¹A) at position 58 is crucial for the stability of certain tRNAs, while adenosine-to-inosine (A-to-I) editing at the wobble position (position 34) of the anticodon expands the decoding capacity of a single tRNA. nih.govresearchgate.net

Below is a table summarizing some key adenosine modifications found in tRNA and their significance.

| Modification | Abbreviation | Typical Location(s) in tRNA | Functional Significance |

| N1-methyladenosine | m¹A | Positions 9, 14, 22, 58 | Stabilizes tRNA tertiary structure. nih.govacs.org |

| Inosine | I | Position 34 (wobble position) | Expands codon recognition capacity. researchgate.net |

| N6-isopentenyladenosine | i⁶A | Position 37 | Precursor to ms²i⁶A; promotes translational fidelity. tandfonline.com |

| N6-threonylcarbamoyladenosine | t⁶A | Position 37 | Ensures proper codon-anticodon interaction and prevents frameshifting. tandfonline.com |

| 2-methylthio-N6-isopentenyladenosine | ms²i⁶A | Position 37 | Enhances translational efficiency and accuracy. oup.comasm.org |

Introduction to 2-Methylthio-N6-isopentenyladenosine (ms2i6A)

2-Methylthio-N6-isopentenyladenosine (ms²i⁶A) is a highly conserved, hypermodified nucleoside found at position 37, immediately adjacent to the 3' end of the anticodon, in a specific subset of tRNAs. oup.comnih.gov It is typically present in tRNAs that recognize codons beginning with uridine (B1682114) (U). asm.orgnih.gov The discovery of ms²i⁶A and other related "hypermodified" bases stemmed from early research into the composition and function of tRNA. tandfonline.com

The biosynthesis of ms²i⁶A is a two-step enzymatic process. First, the enzyme tRNA isopentenyltransferase (encoded by the miaA gene in bacteria) adds an isopentenyl group to adenosine at position 37 (A37), forming N6-isopentenyladenosine (i⁶A). tandfonline.comoup.com Subsequently, the methylthiolating enzyme MiaB adds a methylthio group to i⁶A, yielding the final ms²i⁶A modification. oup.com

This complex modification is not merely decorative; it plays a critical role in cellular function. The bulky and hydrophobic ms²i⁶A modification enhances the stability of the codon-anticodon interaction, thereby promoting translational fidelity and efficiency and preventing reading frame errors. tandfonline.comoup.com Its presence is also linked to the regulation of gene expression. For example, in the bacterium Shigella flexneri, the ms²i⁶A modification is required for the full expression of virulence genes. nih.gov Studies in Salmonella have shown that the modification status of this adenosine residue can vary depending on environmental conditions, such as the availability of oxygen, suggesting a role in metabolic regulation. nih.gov In mammals, ms²i⁶A is found specifically in mitochondrial tRNAs, where it is essential for efficient mitochondrial translation and energy metabolism. nih.govnih.gov

The fundamental role of ms²i⁶A in ensuring the accuracy of protein synthesis and its involvement in significant biological processes, including bacterial virulence and mitochondrial function, make it a subject of intense academic research. nih.govnih.gov Understanding the biosynthesis and function of ms²i⁶A provides insights into the basic mechanisms of gene expression and regulation. Furthermore, its specific roles in pathogens and in human mitochondrial diseases present potential avenues for therapeutic intervention. nih.govnih.gov Recent research has also implicated the pathway in the maintenance of glioma-initiating cells, where the conversion of i⁶A to ms²i⁶A by the enzyme CDK5RAP1 helps cancer cells evade tumor-suppressive effects. nih.govscienceopen.com

To accurately study the dynamics of ms²i⁶A in these complex biological systems, researchers require precise and sensitive analytical methods, primarily based on mass spectrometry. nih.gov This is where the deuterated analog, 2-Methylthio-N6-isopentenyladenosine-d6, becomes an invaluable tool.

The rationale for using deuterated compounds in scientific research is well-established:

Internal Standards: Deuterated molecules, such as this compound, are widely used as stable isotopically labeled internal standards (SILS) for quantitative analysis by mass spectrometry. nih.gov Because they are chemically identical to the natural compound but have a higher mass, they can be added to a biological sample at a known concentration. By comparing the mass spectrometer signal of the natural compound to the deuterated standard, researchers can achieve highly accurate quantification, correcting for any sample loss during preparation and analysis. nih.gov

Metabolic and Mechanistic Studies: The use of deuterium (B1214612) labeling can help elucidate metabolic pathways and enzymatic reaction mechanisms. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect" where reactions involving the cleavage of a C-D bond proceed more slowly. mdpi.com By tracking the fate of the deuterated compound within a cell or organism, scientists can gain insights into its synthesis, degradation, and conversion pathways.

Structural Analysis: In techniques like small-angle neutron scattering (SANS), selective deuteration of molecules within a larger biological complex allows researchers to probe the structure of specific components. nih.govresearchgate.net This approach can be used to understand the conformational changes within an RNA molecule or an RNA-protein complex upon binding. nih.gov

For a molecule like ms²i⁶A, which exists in low abundance and is part of the intricate tRNA machinery, having a deuterated standard like this compound is crucial for developing robust quantitative assays to study its role in health and disease.

Structure

3D Structure

Properties

Molecular Formula |

C16H23N5O4S |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

(2R,5R)-2-(hydroxymethyl)-5-[2-methylsulfanyl-6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11?,12?,15-/m1/s1/i1D3,2D3 |

InChI Key |

VZQXUWKZDSEQRR-FUYJEUCRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C(C([C@H](O3)CO)O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Modification Pathways of 2 Methylthio N6 Isopentenyladenosine

Initial Prenylation of Adenosine (B11128): Role of Isopentenyltransferases (MiaA, TRIT1, Mod5)

The first step in the formation of ms2i6A is the attachment of an isopentenyl group to the N6 position of adenosine at position 37 (A37) in specific tRNAs, forming N6-isopentenyladenosine (i6A). acs.orgoup.com This reaction is catalyzed by a class of enzymes known as tRNA isopentenyltransferases (IPTases). nih.govnih.gov These enzymes are homologous across different domains of life. nih.govnih.gov

In prokaryotes such as Escherichia coli and Salmonella enterica, this prenylation is carried out by the enzyme MiaA. oup.comnih.govnih.gov MiaA utilizes dimethylallyl diphosphate (B83284) (DMAPP) as the isopentenyl donor. oup.comgenesilico.pl It specifically modifies tRNAs that read codons starting with uridine (B1682114) (UNN codons). oup.comnih.gov The enzyme clamps the anticodon stem loop of the tRNA, flipping the target A37 into its active site for the modification to occur. genesilico.plrcsb.org

In eukaryotes, the homologous enzymes are TRIT1 in mammals and Mod5 in yeast. nih.govnih.govgenesilico.pl The single TRIT1 gene in humans encodes both the cytosolic and mitochondrial forms of the enzyme, which are responsible for i6A modification in their respective compartments. nih.govplos.org Similarly, yeast Mod5 modifies both cytoplasmic and mitochondrial tRNAs. nih.gov Like their prokaryotic counterpart, these enzymes recognize the A36-A37-A38 sequence in the anticodon loop of substrate tRNAs. genesilico.pl

| Enzyme | Organism/Domain | Substrate | Product | Donor Molecule |

| MiaA | Prokaryotes (e.g., E. coli) | Adenosine-37 in specific tRNAs | N6-isopentenyladenosine (i6A) | Dimethylallyl diphosphate (DMAPP) |

| TRIT1 | Mammals | Adenosine-37 in cytosolic & mitochondrial tRNAs | N6-isopentenyladenosine (i6A) | Isopentenyl pyrophosphate (IPP) |

| Mod5 | Yeast (S. cerevisiae) | Adenosine-37 in cytosolic & mitochondrial tRNAs | N6-isopentenyladenosine (i6A) | Isopentenyl pyrophosphate (IPP) |

Methylthiolation by Radical S-Adenosylmethionine (SAM) Enzymes

Following the initial isopentenylation, the i6A intermediate is converted to ms2i6A through the addition of a methylthio (-SCH3) group to the C2 position of the adenine (B156593) base. acs.orgnih.gov This reaction is catalyzed by a family of enzymes known as radical S-adenosylmethionine (SAM) enzymes. nih.govijbs.com

CDK5RAP1 contains an N-terminal mitochondrial targeting sequence that directs the enzyme to the inner membrane of the mitochondria. nih.govijbs.com Consequently, its methylthiotransferase activity is predominantly localized to this organelle. nih.govijbs.com Studies have confirmed that ms2i6A is a mitochondrial tRNA-specific modification in mammals and is largely absent from nuclear-encoded RNAs. nih.govnih.gov In humans, CDK5RAP1 modifies i6A37 in four mitochondrial tRNAs: mt-tRNATrp, mt-tRNAPhe, mt-tRNATyr, and mt-tRNASer(UCN). nih.govnih.govresearchgate.net

The prokaryotic homolog of CDK5RAP1 is the enzyme MiaB. oup.comnih.gov MiaB is also a radical SAM enzyme that catalyzes the final step in ms2i6A biosynthesis by converting i6A to ms2i6A in bacteria. oup.comnih.gov The function of MiaB is essential for the proper modification of tRNAs that recognize UNN codons, and its absence leads to an accumulation of the i6A intermediate. oup.comnih.gov

Both CDK5RAP1 and MiaB are radical SAM enzymes that utilize S-adenosylmethionine (SAM) as a cofactor. nih.govijbs.com SAM is a versatile biological molecule that serves as the primary donor of methyl groups in a vast number of metabolic reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govamsbio.comresearchgate.net In the context of ms2i6A synthesis, the tRNA methylthiotransferase uses SAM to provide the methyl group for the formation of the methylthio moiety.

| Enzyme | Organism/Domain | Substrate | Product | Cofactor/Donor | Cellular Location |

| CDK5RAP1 | Eukaryotes (e.g., Mammals) | i6A-37 in mitochondrial tRNAs | 2-methylthio-N6-isopentenyladenosine (ms2i6A) | S-Adenosylmethionine (SAM) | Mitochondria |

| MiaB | Prokaryotes (e.g., E. coli) | i6A-37 in tRNAs | 2-methylthio-N6-isopentenyladenosine (ms2i6A) | S-Adenosylmethionine (SAM) | Cytoplasm |

CDK5 Regulatory Subunit Associated Protein 1 (CDK5RAP1) in Eukaryotes

Interplay with Other Adenosine Modifications (e.g., N6-isopentenyladenosine (i6A) and ms2io6A)

The biosynthesis of ms2i6A is intrinsically linked to its precursor, N6-isopentenyladenosine (i6A). The formation of i6A by isopentenyltransferases is a prerequisite for the subsequent methylthiolation by MiaB or CDK5RAP1. oup.comnih.gov Therefore, mutations in the genes encoding the initial IPTases (like miaA) prevent the formation of both i6A and its downstream derivative, ms2i6A. oup.com Conversely, mutations in the methylthiotransferase genes (miaB or CDK5RAP1) lead to the absence of ms2i6A and a corresponding accumulation of the i6A precursor. nih.gov

The i6A modification can also be a substrate for other modifying enzymes. For instance, in Salmonella typhimurium, the ms2i6A can be further hydroxylated by the enzyme MiaE to form 2-methylthio-N6-(cis-hydroxy)isopentenyladenosine (ms2io6A). nih.gov This highlights a branched pathway where i6A serves as a key intermediate for several complex tRNA modifications that are crucial for fine-tuning the process of protein translation. nih.govbohrium.com These modifications at position 37, adjacent to the anticodon, are known to stabilize codon-anticodon pairing and enhance translational fidelity. nih.govnih.govijbs.com

Molecular and Cellular Functions of 2 Methylthio N6 Isopentenyladenosine

Impact on tRNA Structure and Translational Dynamics

The strategic placement of ms2i6A in the anticodon loop of specific tRNAs allows it to exert profound control over the dynamics and fidelity of mRNA translation. This modification is a key player in ensuring the accuracy and efficiency of the protein synthesis machinery.

The primary role of ms2i6A is to enhance the precision of codon recognition by the tRNA. oup.com It achieves this by stabilizing the weak U-A base pairing between the first position of the codon and the third position of the anticodon. nih.gov The bulky and hydrophobic nature of the isopentenyl group contributes to this stability by improving the stacking interactions within the codon-anticodon minihelix formed in the ribosome's A-site. nih.gov This enhanced interaction ensures that the correct aminoacyl-tRNA is selected, thereby increasing the fidelity of translation. nih.gov The absence of ms2i6A can lead to reduced affinity of the tRNA for its cognate codon, potentially resulting in translational errors. nih.gov

In Escherichia coli, for instance, tRNAs responsible for decoding codons starting with U, such as those for phenylalanine, leucine, cysteine, tryptophan, tyrosine, and serine, are modified with ms2i6A. tandfonline.com This modification is critical for maintaining the correct reading frame during translation. nih.gov

The ms2i6A modification plays a significant role in dictating the three-dimensional structure of the anticodon loop. nih.gov It promotes the canonical U-turn motif, a conserved structural feature of the anticodon loop, through favorable base stacking energy. nih.gov This conformation exposes the Watson-Crick faces of the anticodon bases, making them readily available for codon binding. nih.gov The hydrophobic isopentenyl group also helps to destabilize alternative, non-functional conformations of the anticodon loop. nih.gov

Structural studies have demonstrated that the absence of this modification can lead to aberrant anticodon loop conformations that are incompatible with efficient codon reading. tandfonline.com By enforcing a stable and correct anticodon loop structure, ms2i6A ensures that the tRNA is primed for its role in translation. nih.govnih.gov

The presence of ms2i6A and other related modifications at position 37 is a widespread strategy employed by organisms to fine-tune protein synthesis. nih.gov

Regulation of Mitochondrial Protein Synthesis and Energy Metabolism

Beyond its role in cytosolic translation, ms2i6A is of paramount importance for mitochondrial function. This modification is found in mitochondrial tRNAs (mt-tRNAs) and is essential for the synthesis of proteins encoded by the mitochondrial genome, which are critical components of the energy-producing machinery of the cell. nih.govnih.govresearchgate.net

In mammals, the conversion of N6-isopentenyladenosine (i6A) to ms2i6A at position A37 of four specific mt-tRNAs is catalyzed by the enzyme CDK5RAP1. nih.govnih.gov This modification is crucial for efficient mitochondrial translation and the regulation of cellular energy metabolism. nih.govresearchgate.netnih.gov The localization of ms2i6A is predominantly, if not exclusively, within the mitochondria. nih.govnih.gov

The mitochondrial genome encodes several key protein subunits of the electron transport chain, which is responsible for oxidative phosphorylation (OXPHOS), the primary process of ATP generation. medchemexpress.com The efficient translation of these mitochondrial DNA-encoded genes is dependent on the presence of ms2i6A in the corresponding mt-tRNAs. nih.govresearchgate.net

Deficiencies in the ms2i6A modification have been shown to impair mitochondrial protein synthesis, leading to reduced levels of OXPHOS-related proteins. nih.gov This can result in mitochondrial dysfunction and has been implicated in the pathogenesis of mitochondrial diseases. nih.gov The disruption of ms2i6A modification is considered a key element in the molecular pathology of these disorders. nih.govsemanticscholar.org

Role in Cellular Signaling and Stress Responses

The influence of ms2i6A extends to cellular signaling pathways and the ability of cells to respond to stress. In certain contexts, the balance between the precursor i6A and the final product ms2i6A can have significant consequences for cell fate.

In glioma-initiating cells (GICs), the enzyme CDK5RAP1, which synthesizes ms2i6A, plays a crucial role in cell survival. nih.govresearchgate.net It does so by converting i6A to ms2i6A, thereby detoxifying the cell from an excess of i6A which can trigger excessive autophagy, a cellular self-degradation process. nih.govnih.govscienceopen.com This suggests that the ms2i6A modification pathway can act as a protective mechanism against certain cellular stresses. nih.gov

While the direct signaling roles of ms2i6A are still being elucidated, its precursor, i6A, has been shown to activate the NRF2-mediated oxidative stress response. researchgate.net Given the close metabolic relationship, it is plausible that the regulatory circuits governing ms2i6A synthesis are integrated with cellular stress response pathways.

Data Tables

Table 1: Summary of Cellular Functions of 2-Methylthio-N6-isopentenyladenosine

Table 2: Enzymes Involved in the Biosynthesis of 2-Methylthio-N6-isopentenyladenosine

Pathophysiological and Biological Contexts of 2 Methylthio N6 Isopentenyladenosine Dysregulation

Role in Cancer Biology

In the realm of oncology, the intricate balance of tRNA modifications is emerging as a crucial factor in tumor progression and survival. The ms2i6A modification, in particular, has been identified as a key player in the biology of aggressive cancers like glioblastoma.

Glioma-initiating cells (GICs) are a subpopulation of cancer stem cells believed to be responsible for the initiation, progression, and recurrence of glioblastoma, a highly aggressive brain tumor. The survival and maintenance of these cells are paramount for the tumor's persistence. Research has revealed that the conversion of N6-isopentenyladenosine (i6A) to ms2i6A within the mitochondria is a critical process for sustaining GIC traits. oup.comnih.govnih.govmtoz-biolabs.commdpi.comnih.govnih.gov

The enzyme Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1) is responsible for this specific conversion, adding a methylthio group to i6A at position A37 of several mitochondrial tRNAs. oup.comnih.govnih.gov This modification is essential for maintaining the self-renewal capacity, undifferentiated state, and tumorigenic potential of GICs. oup.comnih.govnih.gov Interestingly, this regulatory role appears to be independent of the canonical function of tRNA modifications in controlling mitochondrial protein translation. oup.comnih.gov Instead, the production of ms2i6A serves as a protective mechanism, shielding GICs from cellular stress pathways that would otherwise inhibit their growth. oup.comnih.govmtoz-biolabs.com

While ms2i6A promotes GIC survival, its precursor, i6A, has demonstrated anti-tumor effects. oup.comnih.govnih.gov When applied externally to cancer cells, including glioblastoma cells, i6A can induce cell-cycle arrest and cell death. oup.comnih.govnih.gov Glioma-initiating cells have ingeniously co-opted the CDK5RAP1-mediated conversion of i6A to ms2i6A as a detoxification strategy. oup.comnih.govmtoz-biolabs.com

This process effectively reduces the intracellular concentration of the tumor-suppressive i6A. The elevated activity of CDK5RAP1 in GICs abrogates the anti-tumor effect of i6A by converting it into the pro-survival ms2i6A. oup.comnih.govmtoz-biolabs.com This conversion protects the GICs from excessive autophagy, a cellular self-degradation process, that is triggered by an accumulation of i6A. oup.comnih.govmtoz-biolabs.com Therefore, mitochondria in GICs function as an antidotal mechanism against endogenous i6A, with the CDK5RAP1 enzyme being crucial for this detoxification process, allowing the cancer stem cells to survive and proliferate. oup.comnih.govnih.gov

Table 1: Role of ms2i6A in Glioma-Initiating Cells (GICs)

| Feature | Role of i6A (precursor) | Role of ms2i6A (modified form) | Key Enzyme |

|---|---|---|---|

| Effect on GICs | Anti-tumor, induces excessive autophagy and cell death | Pro-survival, maintains self-renewal and tumorigenic potential | CDK5RAP1 |

| Mechanism | Accumulation leads to cellular stress | Detoxifies i6A, protecting cells from autophagy | Catalyzes the conversion of i6A to ms2i6A |

| Cellular Location | Cytosol and Mitochondria | Primarily in Mitochondria | Mitochondria |

Involvement in Bacterial Pathogenicity and Virulence Gene Expression

The significance of ms2i6A extends beyond cancer biology into the realm of infectious diseases. In certain pathogenic bacteria, this modified nucleoside is a critical component for the expression of genes that determine the bacterium's ability to cause disease.

Shigella flexneri, a primary causative agent of bacillary dysentery, relies on a suite of virulence factors to invade host cells and spread within the intestinal epithelium. The expression of these virulence genes is tightly regulated. A key enzyme in this process is tRNA N6-isopentyladenosine (i6A37) synthetase, encoded by the miaA gene. This enzyme initiates the synthesis of ms2i6A. nih.gov

In S. flexneri, a mutation in the miaA gene leads to the absence of ms2i6A in its tRNA. This deficiency results in a significant reduction in the expression of several crucial virulence genes, including ipaB, ipaC, ipaD, virG, and virF. nih.gov Consequently, miaA mutant strains exhibit a marked decrease in their ability to invade host cells and spread, leading to reduced virulence. nih.gov The level of the VirF protein, a key transcriptional activator of the virulence cascade, is reduced tenfold in the miaA mutant, although the mRNA levels of virF remain unchanged. This suggests that the ms2i6A modification in tRNA influences the expression of VirF at a post-transcriptional level, highlighting the critical role of this modified nucleoside in the pathogenicity of Shigella flexneri. nih.gov

Table 2: Impact of MiaA Mutation on Shigella flexneri Virulence

| Strain | ms2i6A Presence | Expression of Virulence Genes (e.g., ipaB, virF) | Virulence Phenotype |

|---|---|---|---|

| Wild-Type | Present | Normal | High (Invasive and able to spread) |

| miaA Mutant | Absent | Reduced | Low (Reduced invasion and spread) |

Associations with Inherited and Metabolic Diseases

Defects in tRNA modifications are increasingly being linked to a spectrum of human diseases, including those affecting mitochondria and metabolic regulation. The 2-methylthio modification, in particular, has been implicated in the pathophysiology of these conditions.

Deficiency in the ms2 modification of mitochondrial tRNAs, due to mutations in the gene encoding the modifying enzyme CDK5RAP1, has been shown to impair mitochondrial protein synthesis. nih.govresearchgate.net This impairment leads to respiratory defects and can result in myopathy and cardiac dysfunction, particularly under stressful conditions. nih.gov Furthermore, levels of ms2 modifications in mitochondrial tRNAs have been found to be reduced in patients with mitochondrial diseases, suggesting a direct link between this modification and mitochondrial health. nih.gov

In the context of metabolic diseases, genetic variations in the CDKAL1 gene, which is responsible for the 2-methylthio modification of a specific cytoplasmic tRNA (tRNALys(UUU)), are strongly associated with an increased risk of Type II Diabetes. oup.comnih.govoup.comnih.gov A reduced level of this specific ms2 modification is correlated with decreased insulin (B600854) secretion. oup.comnih.govoup.com This suggests that the proper modification of tRNA is essential for the accurate synthesis of proinsulin and the subsequent production of mature insulin. nih.govnih.gov Impaired tRNA modification can lead to pancreatic β-cell dysfunction, a hallmark of Type II Diabetes. nih.gov While the connection to mitochondrial diseases and Type II Diabetes is becoming clearer, there is currently a lack of established scientific evidence directly linking the dysregulation of 2-Methylthio-N6-isopentenyladenosine to vitiligo.

Implications in Plant Growth and Development (Cytokinin Context)

In the plant kingdom, cytokinin hormones are central regulators of growth and development, influencing processes such as cell division and differentiation. nih.gov 2-Methylthio derivatives of cytokinins, including 2-methylthio-isopentenyladenosine and 2-methylthio-zeatin, have been identified in various plant species and are considered a class of cytokinins. mtoz-biolabs.comnih.govnih.govresearchgate.net

These compounds are believed to be derived exclusively from the degradation pathway of tRNA, where the ms2i6A modification is present. nih.gov While their precise functions are still being elucidated, methylthiolated cytokinins are thought to play a role in various aspects of plant physiology, including seed filling and yield formation in crops like soybean. nih.gov They are also implicated in plant-pathogen interactions, where they may be produced by bacteria to manipulate the host's developmental processes. nih.govnih.gov For instance, the phytopathogen Rhodococcus fascians secretes a mixture of cytokinins, including 2-methylthio-cis-zeatin, to induce the formation of leafy galls on plants. nih.gov It is suggested that these modified cytokinins may be more stable and resistant to degradation by plant enzymes, allowing them to exert a sustained effect on plant tissues. nih.gov

Advanced Methodologies for the Academic Study of 2 Methylthio N6 Isopentenyladenosine

Quantitative Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone for the analysis of RNA modifications due to its high sensitivity and accuracy. nih.gov When coupled with liquid chromatography (LC) for separation, LC-MS/MS allows for the precise detection and quantification of modified nucleosides from complex biological samples. researchgate.net The use of stable isotope-labeled internal standards is critical for achieving reliable and reproducible results in these quantitative assays. wuxiapptec.com

2-Methylthio-N6-isopentenyladenosine-d6 serves as an ideal internal standard (IS) for the quantification of its natural, non-deuterated counterpart, ms²i⁶A, using LC-MS/MS. wuxiapptec.com An ideal stable isotope-labeled internal standard (SIL-IS) shares nearly identical physicochemical properties with the analyte of interest. wuxiapptec.com This ensures that it behaves similarly during sample preparation, chromatographic separation, and mass spectrometric ionization.

The key advantages of using ms²i⁶A-d6 as an internal standard include:

Co-elution: It co-elutes with the endogenous ms²i⁶A during liquid chromatography, meaning both compounds experience the same matrix effects.

Similar Ionization Efficiency: It exhibits nearly identical ionization efficiency in the mass spectrometer's ion source.

Mass Differentiation: It is easily distinguished from the native compound by the mass spectrometer due to the mass difference imparted by the six deuterium (B1214612) atoms.

By adding a known quantity of ms²i⁶A-d6 to a sample prior to analysis, any variations or analyte loss during extraction, derivatization, or injection can be normalized. thermofisher.com The quantification is based on the ratio of the signal intensity of the endogenous analyte to that of the stable isotope-labeled standard, which significantly improves the accuracy and precision of the measurement. wuxiapptec.com

Table 1: Mass Spectrometric Properties of ms²i⁶A and its Deuterated Standard

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Mass Transition (m/z) |

|---|---|---|---|

| 2-Methylthio-N6-isopentenyladenosine (ms²i⁶A) | C₁₆H₂₃N₅O₄S | 381.1471 | 382.1 → 250.1 |

Note: Mass transitions are representations of parent ion → fragment ion used in Multiple Reaction Monitoring (MRM) mode.

Stable isotope dilution (SID) is a mass spectrometry-based quantification method renowned for its high degree of accuracy. nih.gov This technique involves "spiking" a sample with a known concentration of a stable isotope-labeled version of the analyte, such as ms²i⁶A-d6. researchgate.netnih.gov After allowing the labeled standard to equilibrate with the unlabeled analyte in the sample matrix, the mixture is processed and analyzed by LC-MS/MS.

The concentration of the endogenous ms²i⁶A is calculated by measuring the relative response ratio of the natural analyte to the added labeled standard. acs.org Because the standard and analyte are chemically identical and differ only in isotopic composition, they are affected proportionally by procedural inconsistencies. This method effectively cancels out errors arising from sample matrix effects and variations in instrument response, making it the gold standard for quantitative analysis of modified nucleosides. thermofisher.comnih.gov

Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes within a biological system. nih.gov Deuterated analogs like ms²i⁶A-d6 can be used in metabolic tracing experiments to follow the fate of the molecule in cells or organisms. springernature.com In such studies, cells are cultured in a medium supplemented with the labeled compound.

Over time, the deuterated molecule is taken up by the cells and incorporated into various metabolic pathways. It may be integrated into RNA or catabolized into different downstream metabolites. By using mass spectrometry to track the appearance of the deuterium label in other molecules, researchers can map its metabolic conversions and determine the rates of these transformations. nih.govmdpi.com This approach provides a dynamic view of the metabolism of ms²i⁶A, revealing how its levels are regulated and its contribution to other metabolic pools. researchgate.net

Transcriptome-Wide Mapping and Sequencing Techniques

While mass spectrometry provides quantitative data on the total amount of a modification, it does not reveal its specific location within RNA sequences. To understand the functional roles of ms²i⁶A, it is crucial to identify which transcripts are modified and at which specific positions.

A significant breakthrough in mapping ms²i⁶A has been the development of methods based on chemoselective chemistry. Redox-activated chemical tagging sequencing (ReACT-seq) is a technique designed to detect ms²i⁶A across the transcriptome at single-base resolution. nih.govacs.org This method exploits the unique chemical reactivity of the methylthio (-SCH₃) group present in ms²i⁶A. researchgate.net

The core principle of ReACT-seq involves the bio-orthogonal tagging of the methylthio group. nih.gov An oxaziridine-based reagent chemoselectively reacts with the methylthio moiety, attaching an azide (B81097) group to it. researchgate.net This chemical handle is introduced without interfering with the canonical RNA bases. nih.gov The azide-tagged RNA fragments can then be enriched, and the modification site is identified during reverse transcription. The bulky chemical tag causes the reverse transcriptase to stall and terminate synthesis, creating a "RT-stop" signal that precisely marks the location of the original ms²i⁶A nucleoside in the sequence. nih.govresearchgate.net

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. chinesechemsoc.org Such techniques are being developed for the in-cell analysis and modulation of RNA modifications. chinesechemsoc.org While methods directly targeting the methylthio group of ms²i⁶A in live cells are emerging, related techniques have been successfully applied to its precursor, N6-isopentenyladenosine (i⁶A). chinesechemsoc.orgchinesechemsoc.org

These methods leverage the unique reactivity of the isopentenyl group. For instance, an iodine-mediated cyclization reaction can rapidly transform the isopentenyl group, changing the chemical properties of the nucleoside from a hydrogen-bond acceptor to a donor. nih.govnih.gov This chemical alteration can be detected during reverse transcription, often causing a misincorporation or mutation in the resulting cDNA, which can then be identified through sequencing. nih.gov Another approach involves a visible light-assisted bioorthogonal reaction that selectively converts i⁶A to an artificial N6-cyanomethyl adenosine (B11128) (cnm⁶A) in living human cells, allowing for targeted modulation. chinesechemsoc.orgchinesechemsoc.org These strategies provide powerful tools for studying the dynamics and function of prenylated adenosines within a cellular context. nih.govbiorxiv.org

Table 2: Comparison of Advanced Methodologies

| Methodology | Primary Application | Principle | Output |

|---|---|---|---|

| LC-MS/MS with SID | Absolute Quantification | Measures ratio of natural analyte to a known amount of added stable isotope-labeled standard (ms²i⁶A-d6). | Precise concentration of ms²i⁶A in a bulk RNA or metabolite sample. |

| Metabolic Tracing | Pathway Analysis | Tracks the incorporation and conversion of a deuterated tracer (ms²i⁶A-d6) into other metabolites over time. | Identification of metabolic pathways and flux rates. |

| ReACT-seq | Transcriptome-wide Mapping | Chemoselective tagging of the methylthio group, leading to enrichment and a reverse transcription stop signal. | Single-nucleotide resolution map of ms²i⁶A locations across the transcriptome. |

| Bioorthogonal Labeling | In-cell Analysis & Modulation | Specific chemical reaction on the isopentenyl group within living cells, detectable by sequencing or functional assays. | In-situ detection, mapping, and functional manipulation of modified RNA. |

Structural Biology and Enzymatic Activity Assays

The study of 2-methylthio-N6-isopentenyladenosine (ms²i⁶A) modification has been significantly advanced by structural biology and enzymatic activity assays. These methodologies provide deep insights into the enzymes responsible for this modification, their mechanisms of action, and how they recognize their substrates.

Characterization of ms2i6A-Modifying Enzymes (e.g., MiaB, CDK5RAP1)

The biosynthesis of ms²i⁶A involves a sequential modification pathway. Initially, the enzyme MiaA catalyzes the addition of a prenyl group to adenosine-37 (A-37) in specific tRNAs, forming N6-isopentenyladenosine (i⁶A). nih.govoup.com Subsequently, the enzyme MiaB, a radical S-adenosylmethionine (SAM) methylthiotransferase, attaches a methylthio (-SCH₃) group at the C2 position of the i⁶A nucleoside. nih.govnih.gov This final step completes the formation of ms²i⁶A. The prenylation step by MiaA is a prerequisite for the methylthiolation by MiaB. nih.govoup.com

MiaB is a member of the radical SAM superfamily of enzymes and contains two essential [4Fe-4S] clusters. nih.govresearchgate.net One cluster, the radical SAM cluster, is responsible for the reductive cleavage of a SAM molecule to generate a 5'-deoxyadenosyl radical, which initiates the catalytic reaction. nih.gov The auxiliary [4Fe-4S] cluster is believed to be involved in the incorporation of the sulfur atom. nih.gov

The human ortholog of MiaB is CDK5RAP1 (Cyclin-dependent kinase 5 regulatory subunit-associated protein 1). nih.govijbs.com Like MiaB, CDK5RAP1 is a radical SAM enzyme that catalyzes the conversion of i⁶A to ms²i⁶A. nih.gov However, CDK5RAP1 primarily functions in the mitochondria, where it modifies mitochondrial tRNAs (mt-tRNAs). nih.govijbs.comoup.com Specifically, it targets A37 in mt-tRNAs for tryptophan, tyrosine, phenylalanine, and serine. ijbs.comoup.com Different splice variants of CDK5RAP1 exist; one variant contains an N-terminal mitochondrial import signal, directing it to the mitochondria, while another variant lacks this signal. nih.gov

| Enzyme | Organism/Location | Function | Cofactors/Domains | Substrate |

|---|---|---|---|---|

| MiaB | Prokaryotes (e.g., E. coli) | Catalyzes the methylthiolation of i⁶A to form ms²i⁶A. nih.govnih.gov | Two [4Fe-4S] clusters, Radical SAM domain. nih.govresearchgate.net | i⁶A at position 37 of tRNA. nih.gov |

| CDK5RAP1 | Humans (Mitochondria) | Human ortholog of MiaB; converts i⁶A to ms²i⁶A in mitochondrial tRNAs. nih.govnih.govoup.com | Radical SAM domain, potential tRNA-binding (TRAM) domain. ijbs.comnih.gov | i⁶A at position 37 of specific mt-tRNAs. oup.com |

Investigating Substrate Recognition and Catalytic Mechanisms

The catalytic mechanism of MiaB involves a complex reaction that requires two molecules of SAM. nih.gov One SAM molecule is reductively cleaved by the radical SAM [Fe₄S₄] cluster to produce a 5'-deoxyadenosyl radical. This radical is proposed to abstract a hydrogen atom from the C2 position of the adenine (B156593) base in the i⁶A-modified tRNA substrate. nih.gov The second SAM molecule serves as the methyl donor for the methylthio group. nih.gov The sulfur atom itself is thought to be derived from the auxiliary [Fe₄S₄] cluster. nih.gov

Structural modeling of MiaB in complex with a full-length tRNA substrate, guided by crystal structures with a short 13-mer RNA substrate, has provided insights into substrate recognition. nih.gov These models suggest how the enzyme specifically targets the i⁶A at position 37, which is adjacent to the anticodon loop of the tRNA. nih.govnih.gov The bulky and hydrophobic nature of the final ms²i⁶A modification is crucial for enhancing the stability of codon-anticodon interactions, thereby promoting translational fidelity and maintaining the correct reading frame. nih.govoup.com

In humans, CDK5RAP1 performs a similar function on mitochondrial tRNAs. oup.com Studies have shown that CDK5RAP1 specifically modifies i⁶A37 in four mt-tRNAs: mt-tRNATrp, mt-tRNATyr, mt-tRNAPhe, and mt-tRNASer(UCN). oup.com The absence of this modification due to CDK5RAP1 deficiency leads to impaired mitochondrial translation and energy metabolism. oup.comsemanticscholar.org This highlights the critical role of the ms²i⁶A modification in mitochondrial function.

Immunological and Cellular Localization Techniques

The development of specific antibodies has been instrumental in the detection and localization of ms²i⁶A within cells, providing powerful tools to study its distribution and biological roles.

Development and Application of Specific Antibodies for ms2i6A Detection

Researchers have successfully generated monoclonal antibodies that specifically recognize the ms²i⁶A modification. semanticscholar.orgnih.gov The specificity of these antibodies is crucial, as they must distinguish ms²i⁶A from other similar modifications, such as i⁶A or N6-methyladenosine (m⁶A). nih.gov The development process involves immunizing animals with ms²i⁶A-containing antigens and then screening for antibody-producing cells that show high specificity and affinity for the target modification. nih.govmdpi.com

These specific antibodies have been applied in various immunological assays. abyntek.com For instance, they have been used in immuno-northern blotting (INB) and dot blot assays to detect the presence of ms²i⁶A in total RNA and fractionated RNA samples. semanticscholar.orgnih.gov In one study, an anti-ms²i⁶A antibody was used to probe total RNA from wild-type mice and Cdk5rap1 knockout mice. The antibody reacted strongly with the RNA from wild-type mice but not with the RNA from the knockout mice, confirming the antibody's specificity and its utility in detecting Cdk5rap1-mediated modifications. semanticscholar.org These immunological methods offer a sensitive and specific alternative to mass spectrometry for the detection of RNA modifications. nih.gov

| Technique | Description | Key Findings |

|---|---|---|

| Dot Blot / Western Blotting | Total RNA is spotted on a membrane and probed with the anti-ms²i⁶A antibody. semanticscholar.org | Confirmed the ability of the antibody to detect ms²i⁶A in intact RNA from wild-type cells but not from Cdk5rap1 knockout cells. semanticscholar.org |

| Immuno-Northern Blotting (INB) | RNA is separated by gel electrophoresis, transferred to a membrane, and immunoblotted with the antibody. nih.gov | Allows for the detection and quantification of ms²i⁶A in specific RNA species or fractions. nih.gov |

| Immunocytochemistry (ICC) | Antibodies are used to visualize the location of ms²i⁶A within cells using microscopy. nih.gov | Revealed the predominant localization of ms²i⁶A in the mitochondria. nih.gov |

Immunocytochemistry for Subcellular Localization Studies

Immunocytochemistry (ICC) is a powerful technique that utilizes specific antibodies to visualize the subcellular distribution of target molecules within cells. proteinatlas.orgnih.gov By using the monoclonal antibody specific for ms²i⁶A, researchers have been able to pinpoint the location of this modification within the cell. nih.gov

Studies employing immunocytochemistry have demonstrated that ms²i⁶A is predominantly localized in the mitochondria. nih.gov In these experiments, cells are fixed and permeabilized to allow the antibody to access intracellular compartments. The primary anti-ms²i⁶A antibody binds to its target, and a secondary antibody, conjugated to a fluorescent marker, is then used for detection via fluorescence microscopy. nih.gov

The results from these localization studies showed a strong co-localization of the ms²i⁶A signal with mitochondrial markers, such as the mitochondrial elongation factor Tu. nih.gov This finding is consistent with the known mitochondrial function of CDK5RAP1, the enzyme responsible for ms²i⁶A synthesis in mammals. oup.comnih.gov Furthermore, analysis of cells depleted of mitochondrial DNA (ρ0 cells) showed a complete absence of the ms²i⁶A signal, providing definitive evidence that this modification is specific to mitochondrial tRNA and is not present in nuclear-encoded RNA species. semanticscholar.orgnih.gov

Future Perspectives and Emerging Research Avenues

Comprehensive Mapping of ms2i6A Across Diverse Organisms and RNA Species

A complete understanding of ms2i6A's biological significance necessitates a thorough cataloging of its presence across the tree of life and within various RNA molecules. Although ms2i6A is known to exist in both prokaryotes and eukaryotes, its precise distribution is not fully charted. researchgate.net

Historically, the identification of ms2i6A has relied on methods like mass spectrometry applied to digested total RNA, which can be labor-intensive. researchgate.net The development of high-throughput sequencing-based techniques is crucial for creating a comprehensive, single-base resolution map of ms2i6A. One promising approach is "redox-activated chemical tagging sequencing" (ReACT-seq), which utilizes the chemoselectivity between the methylthio group of ms2i6A and an oxaziridine (B8769555) reagent to tag the modification with an azide (B81097) group. researchgate.net This allows for the enrichment of ms2i6A-containing RNA fragments and their subsequent identification through sequencing. researchgate.net

Current evidence strongly suggests that ms2i6A is predominantly, if not exclusively, a mitochondrial tRNA-specific modification in mammals. nih.govresearchgate.net Studies using a monoclonal antibody against ms2i6A have shown its localization within mitochondria, co-localizing with mitochondrial translation machinery. nih.govresearchgate.net Furthermore, analysis of cells depleted of mitochondrial DNA (ρ0 cells) showed a complete absence of the ms2i6A modification, reinforcing its mitochondrial origin. nih.gov

Future mapping efforts should focus on:

Expanding the Organismal Scope: Systematically applying advanced mapping techniques to a wider range of organisms, including diverse bacteria, archaea, and lower eukaryotes, to understand the evolutionary conservation and divergence of ms2i6A distribution.

Investigating Non-canonical RNA Species: While current data points to a primary role in mitochondrial tRNAs, it is essential to rigorously investigate other RNA types, such as mRNAs, lncRNAs, and snRNAs, especially in non-mammalian systems where the distribution might differ.

Quantitative Mapping: Developing methods to not only identify the presence of ms2i6A but also to quantify its stoichiometry at specific sites under different physiological conditions. This will provide insights into the dynamics and regulation of this modification.

Elucidation of Novel Regulatory Networks and Interaction Partners

The functional consequences of ms2i6A are mediated by a complex interplay of "writer," "eraser," and "reader" proteins. While the primary writer enzyme responsible for the conversion of N6-isopentenyladenosine (i6A) to ms2i6A in mammals is CDK5 regulatory subunit-associated protein 1 (CDK5RAP1), many aspects of its regulation and interaction network remain to be discovered. nih.govnih.gov

Writer and Eraser Proteins: The biosynthesis of ms2i6A involves a two-step process: the isopentenylation of adenosine (B11128) at position 37 of tRNA by tRNA isopentenyltransferases (TRIT1 in humans), followed by the methylthiolation by enzymes like CDK5RAP1. nih.govwikipedia.orgnih.gov While the writers are being characterized, the existence and identity of "eraser" enzymes that might remove the ms2i6A modification are currently unknown. The discovery of such enzymes would imply that this modification is reversible and dynamically regulated.

Reader Proteins: "Reader" proteins are crucial for translating the chemical mark of ms2i6A into a functional cellular response. These proteins specifically recognize the modified nucleoside and mediate downstream effects on RNA metabolism, such as translation efficiency and fidelity. nih.govmdpi.comresearchgate.net The identification and characterization of specific ms2i6A readers are a key area for future research.

Future research in this area should aim to:

Identify Novel Regulatory Factors: Employing techniques like affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screens to identify proteins that interact with the known ms2i6A writer enzymes.

Search for Eraser Enzymes: Utilizing biochemical and genetic screens to search for enzymes capable of removing the methylthio or the entire isopentenyl group from ms2i6A.

Discover and Characterize Reader Proteins: Developing ms2i6A-specific probes to pull down and identify reader proteins from cellular extracts. Subsequent functional studies will be necessary to elucidate how these readers influence the fate of the modified tRNA.

Development of Chemical Tools for Modulating ms2i6A Levels and Activity

To fully dissect the functional roles of ms2i6A, it is essential to have tools that can precisely manipulate its levels and activity within a cellular context. The development of small molecule inhibitors or activators of the writer and potential eraser enzymes is a critical next step. nih.gov

Chemical Probes and Inhibitors: Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function. eubopen.org The development of potent and selective inhibitors for CDK5RAP1 and TRIT1 would allow researchers to acutely deplete ms2i6A levels and observe the immediate cellular consequences, complementing genetic knockout or knockdown approaches. nih.gov

The design and discovery of such chemical tools could involve:

High-Throughput Screening (HTS): Screening large libraries of chemical compounds for their ability to inhibit the activity of purified ms2i6A-modifying enzymes in vitro. nih.gov

Structure-Based Drug Design: Utilizing the three-dimensional structures of the writer enzymes to rationally design inhibitors that bind to their active sites.

Activity-Based Probes: Developing probes that covalently bind to the active site of the target enzyme, allowing for its visualization and quantification.

These chemical tools would be invaluable for:

Functional Studies: Temporally controlling ms2i6A levels to study its role in dynamic cellular processes.

Therapeutic Development: Given the link between ms2i6A and certain diseases, inhibitors of its modifying enzymes could represent novel therapeutic avenues. nih.gov

Systems Biology Approaches to Understand Global Impacts of ms2i6A Modifications

The modification of tRNA with ms2i6A has the potential to exert widespread effects on cellular physiology by influencing the translation of a specific subset of proteins. Systems biology approaches, which involve the large-scale analysis of biological molecules, are well-suited to unravel these global impacts. nih.govmdpi.com

Transcriptomics and Proteomics: By comparing the global transcriptome and proteome of cells with and without ms2i6A, researchers can identify genes and proteins whose expression is significantly altered. nih.gov For instance, the absence of ms2i6A, which is found in tRNAs that read codons starting with uridine (B1682114), could lead to ribosomal pausing at these codons, affecting the translation of specific mRNAs. nih.govnih.gov

Future systems-level studies could involve:

Ribosome Profiling (Ribo-seq): This technique can map the positions of ribosomes on mRNAs at a genome-wide scale, providing a direct readout of translation. Comparing Ribo-seq data from wild-type and ms2i6A-deficient cells can reveal which codons and which transcripts are most affected by the loss of this modification.

Integrative Multi-Omics Analysis: Combining data from transcriptomics, proteomics, and metabolomics to construct comprehensive models of how ms2i6A influences cellular networks and pathways. nih.gov For example, changes in the proteome could be linked to alterations in specific metabolic pathways.

Evolutionary and Comparative Analysis of ms2i6A Modification Pathways

Understanding the evolutionary history of the ms2i6A modification pathway can provide insights into its fundamental importance and how its function may have diverged across different species. This involves comparing the sequences, structures, and functions of the enzymes involved in its biosynthesis across a wide range of organisms. mdpi.com

Phylogenetic Analysis: By constructing phylogenetic trees of the writer enzymes, such as TRIT1 and CDK5RAP1, researchers can trace their evolutionary origins and identify key conserved domains. nih.gov For example, comparative genomics has been used to identify distinct subfamilies of methylthiotransferases, the class of enzymes to which CDK5RAP1 belongs. researchgate.net

Future directions in this area include:

Comparative Functional Genomics: Studying the function of ms2i6A in a variety of model organisms, from bacteria to yeast to flies and worms, to identify both conserved and species-specific roles.

Reconstruction of Ancestral Pathways: Using bioinformatic and synthetic biology approaches to reconstruct and study the properties of ancestral ms2i6A-modifying enzymes. This could reveal how the pathway has adapted and evolved over time.

By pursuing these future research avenues, the scientific community will undoubtedly uncover a deeper understanding of the multifaceted roles of 2-Methylthio-N6-isopentenyladenosine in biology, with potential implications for both basic science and medicine.

Q & A

Q. Table 1: Comparison of Detection Methods

| Method | Sensitivity | Specificity | Throughput | Key Limitation |

|---|---|---|---|---|

| RNA Mass Spectrometry | High | Moderate | Low | Requires large RNA input |

| ReACT-seq | Moderate | High | High | Limited to methylthio-modified bases |

| Antibody Staining | Low | High | Medium | Restricted to mitochondrial RNA |

Advanced: How can researchers resolve contradictions regarding the subcellular localization of ms²i⁶A in nuclear versus mitochondrial RNA?

Answer:

Early studies suggested ms²i⁶A presence in nuclear-derived RNAs (e.g., microRNAs), but recent evidence refutes this:

- Mitochondrial DNA-Depleted (ρ0) Cell Models : Total RNA from ρ0 cells (lacking mitochondrial tRNAs) showed no ms²i⁶A via LC-MS/MS, confirming its mitochondrial exclusivity .

- Antibody Cross-Validation : Anti-ms²i⁶A antibodies showed no reactivity with nuclear RNA species (e.g., mRNA, miRNA), supporting mitochondrial specificity .

Methodological Recommendation : Use ρ0 cells as negative controls and combine ReACT-seq with subcellular fractionation to avoid false positives in localization studies.

Basic: What experimental models are optimal for studying the functional role of ms²i⁶A in mitochondrial translation?

Answer:

- Cdk5rap1 Knockout Models : Cdk5rap1 catalyzes ms²i⁶A formation. Knockout murine models show impaired mitochondrial translation and energy metabolism, linking ms²i⁶A to tRNA stability and codon recognition .

- Stable Isotope-Labeled ms²i⁶A-d6 : Use deuterated analogs in pulse-chase experiments to track tRNA turnover and quantify modification dynamics via LC-MS .

Advanced: What strategies are recommended for incorporating stable isotope-labeled ms²i⁶A-d6 in metabolic tracing studies?

Answer:

- Chemical Deprenylation : Oxoammonium cations selectively remove the isopentenyl group from ms²i⁶A-d6, enabling controlled metabolic tracing in live cells (e.g., Arabidopsis thaliana root development assays) .

- LC-MS/MS Quantification : Pair isotopic labeling with targeted MRM (Multiple Reaction Monitoring) to trace deuterated metabolites in mitochondrial extracts.

Advanced: How does the absence of ms²i⁶A in nuclear RNA impact the design of transcriptome-wide modification studies?

Answer:

- Focus on Mitochondrial tRNA Enrichment : Prioritize mitochondrial RNA isolation via anti-ms²i⁶A immunoprecipitation or density gradient centrifugation .

- Exclude Nuclear RNA Interference : Validate findings using ρ0 cells to rule out nuclear contamination. ReACT-seq data from human cells confirm ms²i⁶A is absent in nuclear RNAs .

Basic: What are the implications of ms²i⁶A's interaction with farnesyl pyrophosphate synthase (FPPS) for cancer research?

Answer:

- Structural Interaction : NMR and computational docking show ms²i⁶A binds FPPS, a target in antitumor therapies, modulating isoprenoid biosynthesis .

- Therapeutic Potential : ms²i⁶A analogs could disrupt FPPS activity in cancer cells, though mitochondrial delivery mechanisms require optimization .

Advanced: How can researchers address technical challenges in synthesizing and purifying ms²i⁶A-d6 for isotopic labeling?

Answer:

- Chemoenzymatic Synthesis : Use recombinant Cdk5rap1 to methylthiolate i⁶A-d6 precursors in vitro, ensuring site-specific deuteration .

- HPLC Purification : Employ reverse-phase chromatography with deuterated solvents to isolate ms²i⁶A-d6, confirmed via high-resolution mass spectrometry .

Basic: What quality controls are essential for validating ms²i⁶A modification levels in tRNA samples?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.